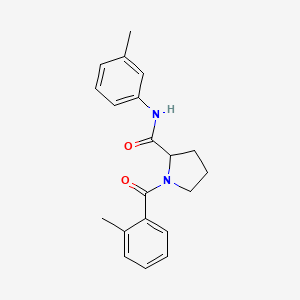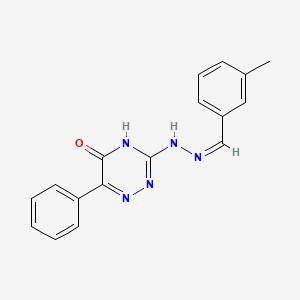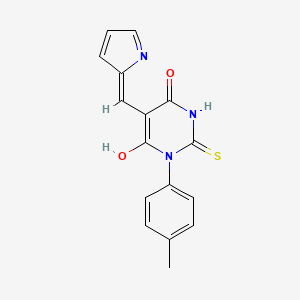
1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide is a chemical compound with the molecular formula C21H22N2O2. It is also known as MPAA and belongs to the class of proline derivatives. This compound has attracted the attention of researchers due to its potential applications in various scientific fields.
Mechanism of Action
The mechanism of action of 1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. The compound binds to the active site of these enzymes and prevents the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been observed to have various biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models. It has also been studied for its potential anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide in lab experiments include its potential therapeutic applications in the treatment of Alzheimer's disease and its ability to improve memory and cognitive function. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
For research on 1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide include:
1. Further studies to determine its safety and efficacy in humans.
2. Exploration of its potential therapeutic applications in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia.
3. Studies to determine its potential anti-inflammatory and antioxidant properties.
4. Development of more efficient synthesis methods for the compound.
5. Investigation of its pharmacokinetics and pharmacodynamics in humans.
Synthesis Methods
The synthesis of 1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide involves the reaction of 2-methylbenzoyl chloride and 3-methylphenylalanine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.
Scientific Research Applications
1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been used in various scientific research applications. It has been studied as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine and their inhibition can lead to increased levels of acetylcholine in the brain. This can have potential therapeutic applications in the treatment of Alzheimer's disease.
properties
IUPAC Name |
1-(2-methylbenzoyl)-N-(3-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-7-5-9-16(13-14)21-19(23)18-11-6-12-22(18)20(24)17-10-4-3-8-15(17)2/h3-5,7-10,13,18H,6,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTZBWMBZWIJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-1-[(2-methylphenyl)carbonyl]prolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-chloro-4-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5970640.png)
![2-methyl-6-{1-[(2-phenyl-1H-imidazol-4-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B5970643.png)

![N-ethyl-N-(tetrahydro-2-furanylmethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5970661.png)
![3-(acetylamino)-N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5970669.png)

![2-(3-isobutylisoxazol-5-yl)-7,7-dimethyl-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5970677.png)
![{5-[4-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5970678.png)
amino]-4-oxobutanoate](/img/structure/B5970685.png)

![N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B5970711.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide](/img/structure/B5970714.png)

